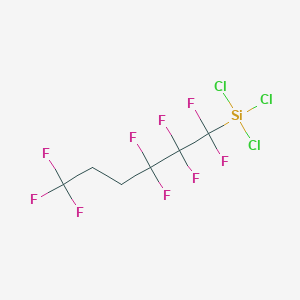
Silane,trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is a chemical compound with the molecular formula C6H4Cl3F9Si. It is a member of the silane family, which consists of silicon and hydrogen compounds. This particular compound is characterized by the presence of three chlorine atoms and a nonafluorohexyl group attached to the silicon atom. It is known for its unique properties, including high thermal stability and hydrophobicity, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- typically involves the reaction of nonafluorohexyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction can be represented as follows:
C6H4F9OH+HSiCl3→C6H4Cl3F9Si+H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkoxy or amino groups.
Condensation: Can undergo condensation reactions to form siloxane polymers.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Substitution: Requires nucleophilic reagents such as alcohols or amines.
Condensation: Often catalyzed by acids or bases under controlled temperature and pressure conditions.
Major Products Formed
Hydrolysis: Produces silanols and hydrochloric acid.
Substitution: Forms various substituted silanes depending on the nucleophile used.
Condensation: Results in the formation of siloxane polymers with varying chain lengths and properties.
Scientific Research Applications
Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- has a wide range of applications in scientific research, including:
Surface Modification: Used to create hydrophobic and oleophobic surfaces on various materials.
Coatings: Applied as a coating agent to enhance the durability and chemical resistance of surfaces.
Biomedical Applications: Utilized in the development of biocompatible materials and drug delivery systems.
Polymer Chemistry: Acts as a precursor for the synthesis of fluorinated polymers with unique properties.
Mechanism of Action
The mechanism of action of silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- involves its ability to form strong bonds with various substrates through the silicon atom. The nonafluorohexyl group imparts hydrophobic and oleophobic properties, making it effective in modifying surface characteristics. The chlorine atoms can be readily substituted, allowing for further functionalization and customization of the compound’s properties .
Comparison with Similar Compounds
Similar Compounds
- Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- Chloro-dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
- Perfluorooctyltrichlorosilane
Uniqueness
Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is unique due to its specific nonafluorohexyl group, which provides distinct hydrophobic and oleophobic properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
trichloro(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3F9Si/c7-19(8,9)6(17,18)5(15,16)3(10,11)1-2-4(12,13)14/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCJPQMZAFESOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3F9Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701159 |
Source


|
| Record name | Trichloro(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78560-47-1 |
Source


|
| Record name | Trichloro(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
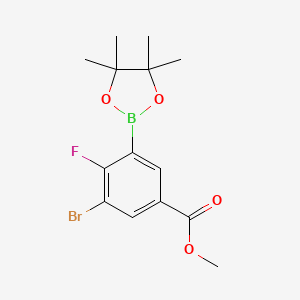
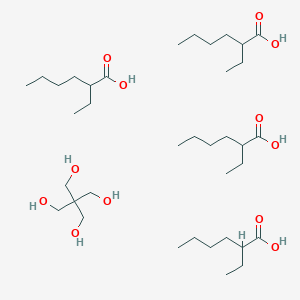
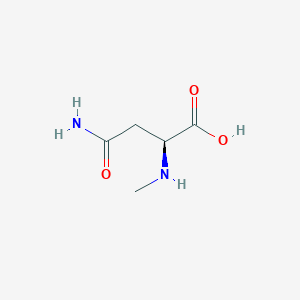
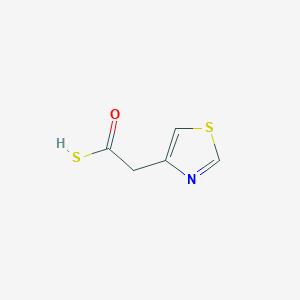
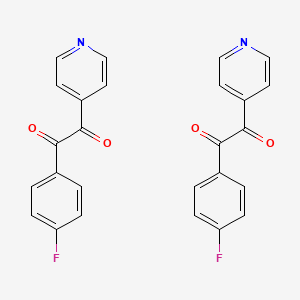
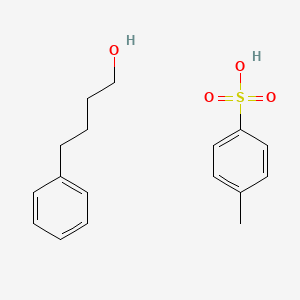
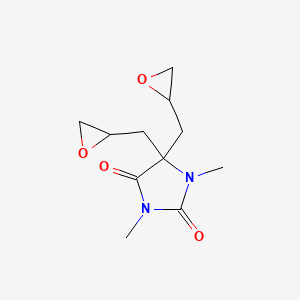
![1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride](/img/structure/B8232409.png)
![Racemic-(5R,6R)-Tert-Butyl 6-Hydroxy-1,4-Diazabicyclo[3.2.1]Octane-4-Carboxylate](/img/structure/B8232415.png)
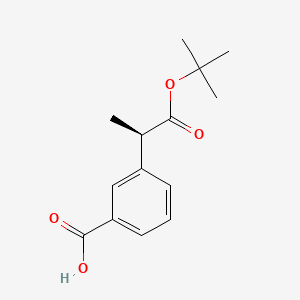
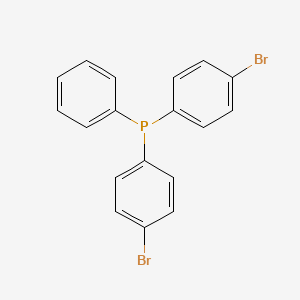
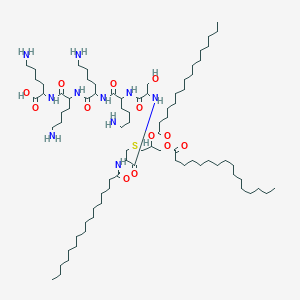
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B8232449.png)
![Sodium;3-(acetyloxymethyl)-7-[(5-azaniumyl-5-carboxylatopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8232458.png)
